

Foreword: Navigating the Data Gap in Pre-formulation Studies

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Compound of Interest

Compound Name:	3-((4-Methoxyphenyl)amino)benzoic acid
CAS No.:	852927-06-1
Cat. No.:	B2882516

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In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a novel compound is a non-negotiable prerequisite for success. Among these, solubility stands as a cornerstone property, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.^[1] This guide focuses on **3-((4-Methoxyphenyl)amino)benzoic acid**, a molecule of interest for its potential as a synthetic intermediate in medicinal chemistry. A survey of the public domain reveals a conspicuous absence of quantitative solubility data for this specific entity.

This document is therefore crafted not as a mere repository of existing data, but as a comprehensive methodological guide for the research scientist. It provides the theoretical grounding, a detailed experimental framework, and the analytical protocols necessary to robustly determine the solubility profile of **3-((4-Methoxyphenyl)amino)benzoic acid**. We will proceed with the authority of established principles and the practical insights gained from extensive laboratory experience, equipping you to generate reliable and reproducible solubility data where none currently exists.

Physicochemical Profile of 3-((4-Methoxyphenyl)amino)benzoic Acid

Before embarking on experimental work, a thorough understanding of the molecule's inherent properties is essential. These characteristics provide the basis for predicting its behavior and for making informed decisions during experimental design. The key physicochemical descriptors for **3-((4-Methoxyphenyl)amino)benzoic acid** (CAS: 852927-06-1) are summarized below.^[2]

Table 1: Physicochemical Properties of **3-((4-Methoxyphenyl)amino)benzoic Acid**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO ₃	PubChem CID: 11425050 ^[2]
Molecular Weight	243.26 g/mol	PubChem CID: 11425050 ^[2]
IUPAC Name	3-(4-methoxyanilino)benzoic acid	PubChem CID: 11425050 ^[2]
XLogP3 (Computed)	3.6	PubChem CID: 11425050 ^[2]

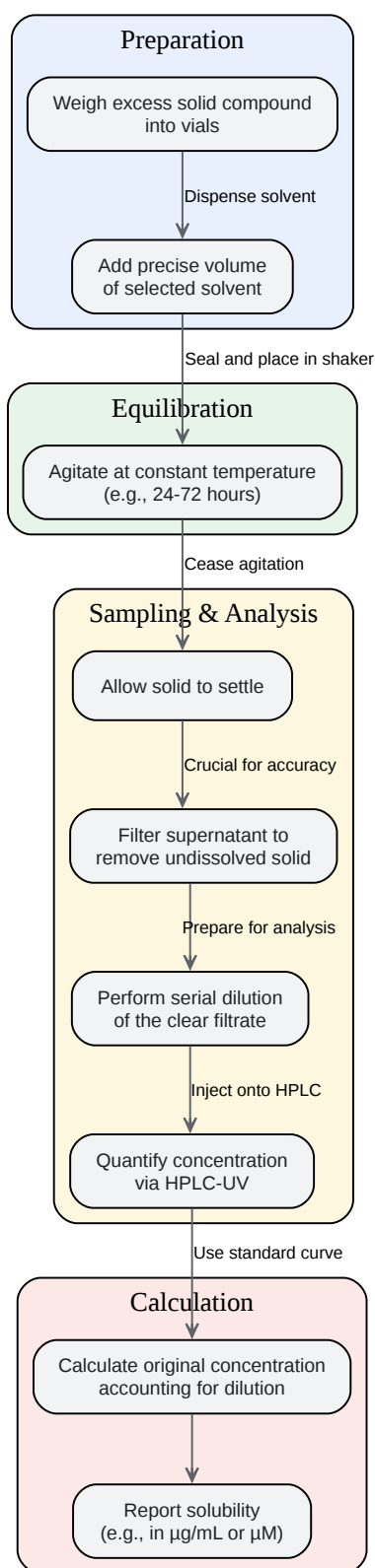
Expert Insights:

- Structural Features:** The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.
- Lipophilicity (XLogP3):** The computed XLogP3 value of 3.6 indicates a significant degree of lipophilicity ("fat-loving").^[1] Generally, compounds with a LogP greater than 3 are anticipated to have low aqueous solubility. This prediction is central to our experimental strategy, as it implies that standard aqueous buffers will likely yield low solubility values, and organic or co-solvent systems may be necessary for many applications.

The Principle of Thermodynamic Solubility Determination

The most rigorous and definitive measure of solubility is the thermodynamic equilibrium solubility. This is defined as the maximum concentration of a compound that can be dissolved in a specific solvent system under conditions of thermodynamic equilibrium at a given temperature and pressure.[3] The gold-standard technique for this determination is the shake-flask method, which we will detail here.[3] The core principle is to create a saturated solution by ensuring an excess of the solid compound is present and allowing it to equilibrate with the solvent over a sufficient period. This ensures the system has reached its lowest energy state and the measured concentration is the true maximum.

The following diagram illustrates the logical workflow for this determination.



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Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask

Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1 Materials and Reagents

- **3-((4-Methoxyphenyl)amino)benzoic acid** (solid, >98% purity)
- Selected Solvents:
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - Glycine-HCl Buffer, pH 2.0
 - Dimethyl Sulfoxide (DMSO)
 - Ethanol
- HPLC-grade Acetonitrile
- HPLC-grade Water
- Formic Acid (or other suitable mobile phase modifier)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Calibrated analytical balance
- Calibrated positive displacement pipettes
- 0.22 μm syringe filters (low-binding, e.g., PVDF)
- HPLC system with UV detector

3.2 Step-by-Step Methodology

- **Compound Preparation:** Add an excess amount (e.g., 2-5 mg) of solid **3-((4-Methoxyphenyl)amino)benzoic acid** to each of at least three replicate vials per solvent system. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
- **Solvent Addition:** Accurately dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into each vial.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.
 - **Expert Causality:** An equilibration time of 24-48 hours is typically sufficient for most compounds to reach equilibrium.^[3] To validate this, one can take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between later time points.^[3]
- **Sample Processing:**
 - After equilibration, remove vials and allow them to stand for 30 minutes for the excess solid to sediment.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
- **Sample Dilution:** Perform a precise serial dilution of the clear filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable choice for this purpose.^{[4][5][6]}

4.1 Suggested HPLC-UV Parameters

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The acid helps to ensure consistent protonation of the analyte for sharp peak shapes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: To be determined by scanning a standard solution of the compound for its absorbance maximum (λ -max), likely in the 230-280 nm range.
- Injection Volume: 10 μ L
- Column Temperature: 30°C

4.2 Calibration and Quantification

- Prepare a Stock Solution: Accurately weigh a known amount of **3-((4-Methoxyphenyl)amino)benzoic acid** and dissolve it in a suitable organic solvent (e.g., DMSO or Acetonitrile) to create a high-concentration stock solution (e.g., 10 mg/mL).
- Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards that bracket the expected sample concentrations.
- Generate a Standard Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r^2) of >0.99 for a reliable assay.
- Analyze Experimental Samples: Inject the diluted, filtered samples from the solubility experiment.
- Calculate Solubility: Determine the concentration of the diluted sample using its peak area and the regression equation from the standard curve. Multiply this value by the dilution factor

to obtain the final solubility concentration in the original solvent.

Interpreting and Modulating Solubility

The solubility data generated can be understood through the interplay of molecular and solvent properties.

Caption: Factors Influencing Compound Solubility.

- Effect of pH: Because the molecule has both acidic and basic centers, its charge state will change with pH.[7]
 - At low pH (e.g., pH 2), the secondary amine is likely to be protonated ($-\text{NH}_2^+$), increasing polarity and potentially aqueous solubility.
 - At high pH (e.g., $> \text{pH } 8$), the carboxylic acid will be deprotonated ($-\text{COO}^-$), forming a carboxylate salt which dramatically increases aqueous solubility.[8]
 - Near its isoelectric point, the molecule will be in its neutral form, exhibiting its lowest aqueous solubility.
- Effect of Solvent Polarity: The "like dissolves like" principle is key.[9] The molecule's high lipophilicity ($\text{XLogP3} = 3.6$) suggests it will be more soluble in less polar organic solvents like ethanol or moderately polar solvents like DMSO compared to highly polar aqueous buffers.

Conclusion

While direct solubility data for **3-((4-Methoxyphenyl)amino)benzoic acid** is not readily available in published literature, a robust and reliable solubility profile can be readily established. By applying the gold-standard shake-flask method, coupled with precise HPLC-UV quantification, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. This guide provides the comprehensive, step-by-step framework necessary to execute this determination with scientific rigor, transforming a data gap into a well-characterized understanding of this compound's behavior.

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